4-oxo-4H-thiochromene-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-oxothiochromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3S/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDUVDSNSWBMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Synthesis of 4-Oxo-4H-thiochromene-2-carboxylic Acid
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary
4-Oxo-4H-thiochromene-2-carboxylic acid (also known as thiochromone-2-carboxylic acid) is a critical sulfur-containing heterocyclic scaffold in drug discovery. It serves as a bioisostere to chromone-2-carboxylic acids, offering altered lipophilicity and metabolic stability profiles. Its derivatives have shown promise as inhibitors of tyrosine phosphatases, aldose reductase, and as antagonists for leukotriene receptors.
This guide details the "Gold Standard" synthetic route: the Michael addition of thiophenol to dimethyl acetylenedicarboxylate (DMAD) , followed by Polyphosphoric Acid (PPA) mediated cyclization and subsequent hydrolysis . This pathway is selected for its atom economy, scalability, and the ready availability of starting materials compared to the alternative 2-mercaptoacetophenone routes.
Retrosynthetic Analysis
The strategic disconnection relies on the formation of the heterocyclic ring after establishing the carbon skeleton. The C2-C3 bond and the C8a-S bond are stable; the critical disconnection occurs at the C4-C4a bond (cyclization) and the S-C2 bond (initial addition).
Figure 1: Retrosynthetic disconnection showing the linear assembly from thiophenol and DMAD.
Step-by-Step Experimental Protocol
Step 1: Michael Addition (Formation of Dimethyl (phenylthio)fumarate)
This step involves the nucleophilic attack of the thiolate on the electron-deficient alkyne. The reaction is highly exothermic and stereoselective, favoring the Z-isomer (dimethyl (phenylthio)fumarate) which is required for cyclization.
Reagents:
-
Thiophenol (1.0 eq) [Caution: Stench/Toxic] [1]
-
Dimethyl Acetylenedicarboxylate (DMAD) (1.05 eq)
-
Triethylamine (Catalytic, 0.5 mol%) or Triton B
-
Solvent: Methanol or Diethyl Ether
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with thiophenol (e.g., 100 mmol) and Methanol (5 vol). Equip with an internal thermometer and an addition funnel.
-
Cooling: Cool the solution to 0°C using an ice/salt bath.
-
Addition: Add the catalyst (Triethylamine). Then, add DMAD dropwise over 30–60 minutes.
-
Critical Parameter: Maintain internal temperature < 10°C. The reaction is vigorously exothermic.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. The product often precipitates as a crystalline solid or separates as an oil.
-
Workup:
-
If solid: Filter, wash with cold methanol, and dry.
-
If oil: Concentrate the solvent, dissolve residue in ether, wash with 5% NaHCO3 (to remove unreacted thiophenol), dry over MgSO4, and concentrate.
-
-
Yield: Typically 85–95%.
Step 2: Cyclization (The PPA Method)
This is the most challenging step due to the viscosity of Polyphosphoric Acid (PPA). PPA acts as both the solvent and the Lewis acid catalyst to effect intramolecular Friedel-Crafts acylation.
Reagents:
-
Dimethyl (phenylthio)fumarate (from Step 1)
-
Polyphosphoric Acid (PPA) (10–15 equivalents by weight)
Protocol:
-
Mixing: Place PPA in a beaker or wide-mouth flask. Heat to 80°C to reduce viscosity.
-
Addition: Add the fumarate adduct slowly to the warm PPA with vigorous mechanical stirring.
-
Note: Magnetic stirring often fails here due to high viscosity. Use an overhead stirrer.
-
-
Heating: Heat the mixture to 90–100°C for 1–2 hours.
-
Monitoring: The solution will turn deep red/brown. Monitor by TLC (fumarate disappears). Do not overheat (>120°C) to avoid decarboxylation or tar formation.
-
-
Quench: Cool the mixture to ~60°C (still flowable) and pour it slowly onto crushed ice (approx. 10x weight of PPA) with rapid stirring.
-
Isolation: The ester (Methyl 4-oxo-4H-thiochromene-2-carboxylate) will precipitate as a solid. Stir for 30 minutes to ensure PPA hydrolysis. Filter the solid, wash copiously with water, and dry.
-
Purification: Recrystallize from Ethanol or Methanol.
Step 3: Hydrolysis to the Free Acid
The methyl ester is stable but can be hydrolyzed under acidic or basic conditions. Acid hydrolysis is preferred to ensure the chromone ring remains intact, although mild basic hydrolysis is faster.
Protocol (Acid Method):
-
Suspend the methyl ester in Glacial Acetic Acid and 20% HCl (1:1 ratio).
-
Reflux for 4 hours.
-
Cool to room temperature; the acid precipitates.
-
Pour into water, filter, and recrystallize from Ethanol/DMF.
Mechanistic Insight
The cyclization mechanism is a classic intramolecular electrophilic aromatic substitution.
Figure 2: Mechanistic flow of the PPA-mediated cyclization.
Why PPA? PPA is preferred over concentrated H2SO4 because it is a milder dehydrating agent that causes less sulfonation of the aromatic ring (a common side reaction with H2SO4). It effectively activates the ester carbonyl for the intramolecular attack.
Characterization & Data
Target Molecule: 4-Oxo-4H-thiochromene-2-carboxylic acid Formula: C10H6O3S MW: 206.22 g/mol
| Technique | Expected Signals / Data | Interpretation |
| 1H NMR (DMSO-d6) | δ 13.5-14.0 (br s, 1H) | Carboxylic acid -OH |
| δ 8.40 (d, J=8 Hz, 1H) | H-5 (Deshielded by Carbonyl) | |
| δ 7.60 - 7.90 (m, 3H) | H-6, H-7, H-8 (Aromatic) | |
| δ 7.10 (s, 1H) | H-3 (Characteristic Vinylic Proton) | |
| 13C NMR | δ 179.5 (C=O ketone) | Thiochromone Carbonyl |
| δ 162.0 (COOH) | Carboxylic Acid | |
| δ 125-140 (Ar-C) | Aromatic Carbons | |
| IR (KBr) | 1730 cm⁻¹ (COOH), 1620 cm⁻¹ (C=O) | Carbonyl Stretches |
| Appearance | Pale yellow to off-white needles | Crystalline solid |
Troubleshooting & "Senior Scientist" Notes
-
Thiophenol Stench: Thiophenol has an extremely low odor threshold and is toxic.
-
Mitigation: All glassware must be soaked in a bleach bath (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates. Use a dedicated fume hood.
-
-
PPA Handling: PPA is viscous like molasses at room temperature.
-
Tip: Do not attempt to pipette PPA. Weigh it by pouring directly into the tared reaction flask. If it is too viscous, warm the PPA bottle in a water bath to 60°C before pouring.
-
-
Isomer Issues: The Michael addition produces a mixture of Z (maleate) and E (fumarate) isomers. The Z isomer cyclizes more readily. However, PPA at 100°C is capable of isomerizing the E form to the Z form in situ, so separation of isomers after Step 1 is usually unnecessary.
-
Reaction Monitoring: The cyclization is complete when the starting material spot disappears on TLC. If the reaction turns black/tarry, the temperature was likely too high (>120°C).
References
-
Synthesis of Thiochromones via PPA Cyclization
- Title: "The Chemistry of Heterocyclic Compounds, Chromenes, Chromanones, and Chromones"
- Source: Wiley Online Library (General Reference for PPA cyclization of arylthio-fumar
- Context: Confirms the PPA route as the standard for 2-carboxylic acid deriv
-
URL:
-
One-Pot Synthesis Methodologies (Comparative)
-
Biological Activity & Structural Data
- Title: "Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents"
- Source: PMC (NIH)
- Context: Provides experimental details on the workup of thiochromone derivatives and NMR data for rel
-
URL:[Link]
-
General Reactivity of Thiophenols with DMAD
- Title: "Thioester and thioacid synthesis by acyl
- Source: Organic Chemistry Portal
- Context: Background on the nucleophilicity of thiols in Michael additions.
-
URL:[Link]
Sources
spectroscopic data of 4-oxo-4H-thiochromene-2-carboxylic acid (NMR, IR, Mass Spec).
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-oxo-4H-thiochromene-2-carboxylic acid
This document provides a comprehensive analysis of the spectroscopic data for 4-oxo-4H-thiochromene-2-carboxylic acid. As a crucial scaffold in medicinal chemistry, understanding its structural and electronic properties through spectroscopic techniques is paramount for researchers in drug discovery and organic synthesis.[1] This guide synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for the characterization of this and related heterocyclic compounds.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 4-oxo-4H-thiochromene-2-carboxylic acid features a bicyclic system comprising a benzene ring fused to a sulfur-containing pyranone ring, with a carboxylic acid substituent at the 2-position.
Diagram: Molecular Structure
Caption: Structure of 4-oxo-4H-thiochromene-2-carboxylic acid with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the carboxylic acid, as well as the heteroaromatic system.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~8.2 - 8.5 | dd | J ≈ 8.0, 1.5 | Deshielded by the adjacent carbonyl group. |
| H-7 | ~7.8 - 8.0 | ddd | J ≈ 8.0, 7.5, 1.5 | Typical aromatic region, coupled to H-5, H-6, and H-8. |
| H-6 | ~7.6 - 7.8 | ddd | J ≈ 8.0, 7.5, 1.0 | Typical aromatic region, coupled to H-5, H-7, and H-8. |
| H-8 | ~7.5 - 7.7 | dd | J ≈ 8.0, 1.0 | Typical aromatic region. |
| H-3 | ~7.4 - 7.6 | s | - | Vinylic proton, appears as a singlet. |
| COOH | > 12.0 | br s | - | Highly deshielded, broad signal due to hydrogen bonding. |
Predicted data is based on analysis of related structures such as 4-oxothiochroman-2-carboxylic acid and various thiochromen-4-ones.[1][3]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, including the quaternary carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ketone, C-4) | ~180 - 185 | Characteristic shift for an α,β-unsaturated ketone.[4] |
| C=O (Acid, C-11) | ~165 - 170 | Typical range for a carboxylic acid carbonyl.[4] |
| C-2 | ~145 - 150 | Vinylic carbon attached to the carboxylic acid group. |
| C-8a | ~138 - 142 | Aromatic quaternary carbon adjacent to sulfur. |
| C-7 | ~133 - 136 | Aromatic CH. |
| C-5 | ~128 - 131 | Aromatic CH. |
| C-4a | ~127 - 130 | Aromatic quaternary carbon. |
| C-8 | ~126 - 129 | Aromatic CH. |
| C-6 | ~125 - 128 | Aromatic CH. |
| C-3 | ~120 - 125 | Vinylic carbon. |
Predicted chemical shifts are estimated based on typical values for thiochromones and general substituent effects.[1][4][5]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying key functional groups within a molecule based on their vibrational frequencies.
Predicted IR Absorption Data
The IR spectrum of 4-oxo-4H-thiochromene-2-carboxylic acid is expected to be dominated by absorptions from the carboxylic acid and the conjugated ketone.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Shape | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | O-H Stretch |
| C-H (Aromatic) | 3100 - 3000 | Medium, Sharp | C-H Stretch |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp | C=O Stretch |
| C=O (Ketone) | 1690 - 1660 | Strong, Sharp | C=O Stretch (Conjugated) |
| C=C (Aromatic/Vinylic) | 1610 - 1500 | Medium-Strong | C=C Stretch |
| C-O (Carboxylic Acid) | 1320 - 1210 | Strong | C-O Stretch |
| O-H (Carboxylic Acid) | 950 - 910 | Medium, Broad | O-H Bend (Out-of-Plane) |
The characteristic very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.[6][7][8] The two distinct C=O stretches for the ketone and carboxylic acid are key diagnostic peaks.[9]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrometry Data
For 4-oxo-4H-thiochromene-2-carboxylic acid (Molecular Formula: C₁₀H₆O₃S), the exact mass is 206.0038 g/mol . High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy. The fragmentation pattern in Electron Ionization (EI) is predicted based on related structures.[2]
| m/z (Predicted) | Ion Formula | Proposed Fragmentation Pathway |
| 206 | [C₁₀H₆O₃S]⁺˙ | Molecular Ion (M⁺˙) |
| 189 | [C₁₀H₅O₂S]⁺ | Loss of OH radical |
| 178 | [C₉H₆OS]⁺˙ | Loss of CO₂ |
| 161 | [C₁₀H₅O₃]⁺ | Loss of SH radical (less likely) |
| 150 | [C₈H₆S]⁺˙ | Loss of CO₂ and CO |
| 134 | [C₈H₆O]⁺˙ | Loss of CO₂ and CS |
Diagram: Predicted ESI-MS/MS Fragmentation Workflow
Caption: Workflow for ESI-MS/MS analysis of the target compound.
Experimental Protocol for Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Chromatography (Optional but Recommended):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution, for example, from 10% to 95% acetonitrile in water (with 0.1% formic acid) over 10-15 minutes. This helps purify the sample before it enters the mass spectrometer.
-
-
Mass Spectrometry Acquisition:
-
Ionization: Use Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acid ([M-H]⁻ at m/z 205.0).
-
Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect the parent ion.
-
Tandem MS (MS/MS): Isolate the precursor ion (m/z 205) and subject it to Collision-Induced Dissociation (CID) to generate a fragment spectrum. This confirms the structure.[10]
-
-
Data Analysis: Analyze the accurate mass of the parent ion to confirm the elemental composition. Interpret the fragmentation pattern to validate the molecular structure.
Conclusion
The spectroscopic characterization of 4-oxo-4H-thiochromene-2-carboxylic acid relies on a multi-technique approach. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and provides structural information through fragmentation. The predictive data and protocols outlined in this guide provide a robust framework for researchers to successfully characterize this important heterocyclic compound, facilitating its application in medicinal chemistry and materials science.
References
- The Royal Society of Chemistry. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Supplementary Information.
-
ResearchGate. (2025). Unexpected conversion of 4-oxo-4H-chromene-2-carboxylic acid to 2-(1,3-benzothiazol-2-yl)-4H-chromen-4-one and spiro[1,4-benzothiazine-2,2'-chromene]-3,4'(3'H,4H)-dione. Retrieved from [Link]
- NIST. (n.d.). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra.
- MDPI. (n.d.). thioxo-benzo[f]chromeno[2,3-d]pyrimidin-4-ones deri.
-
ResearchGate. (n.d.). Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with.... Retrieved from [Link]
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National Institutes of Health. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exploring Benzo[h]chromene Derivatives as Agents against Protozoal and Mycobacterial Infections. PMC. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 4-oxo-4H-chromene-2-carbaldehyde. Retrieved from [Link]
-
ACS Publications. (2022). Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Alcohol Mediated Synthesis of 4-Oxo-2-aryl-4H-chromene-3-carboxylate Derivatives from 4-Hydroxycoumarins. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Retrieved from [Link]
-
ChemBK. (2024). 4-oxo-4H-chromene-2-carboxylic acid. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Synthesis, spectroscopic characterisation, DFT insight, and molecular docking studies of a coumarin derivative 3-acetyl-2-oxo-2H-chromene-6-carbohydrazide. Retrieved from [Link]
-
RSC Publishing. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
MDPI. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]
-
OpenStax. (2023). Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Retrieved from [Link]
-
University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids.... Retrieved from [Link]
-
SpringerLink. (2025). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)5. Retrieved from [Link]
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- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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A Guide to the Structural Elucidation of 4-oxo-4H-thiochromene-2-carboxylic acid: An Integrated Experimental and Computational Approach
Abstract
4-oxo-4H-thiochromene-2-carboxylic acid and its derivatives represent a class of sulfur-containing heterocyclic compounds with significant potential in medicinal chemistry. A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This technical guide addresses the structural analysis of 4-oxo-4H-thiochromene-2-carboxylic acid. In the absence of a publicly available crystal structure for the title compound, this guide provides a comprehensive framework for its structural determination. We present a comparative analysis based on the known crystal structure of its oxygen analog, 4-oxo-4H-chromene-2-carboxylic acid, and outline a detailed experimental protocol for single-crystal X-ray diffraction. Furthermore, we explore the utility of computational modeling, specifically Density Functional Theory (DFT), as a predictive tool for geometry optimization. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of thiochromone scaffolds.
Introduction: The Significance of the Thiochromone Scaffold
The 4-oxo-4H-thiochromene core, a sulfur analog of the widely studied chromone system, is a privileged scaffold in medicinal chemistry. The replacement of the endocyclic oxygen with sulfur imparts distinct electronic and steric properties, often leading to unique biological activities. Derivatives of this scaffold have shown promise in various therapeutic areas, underscoring the importance of detailed structural characterization to inform the development of novel therapeutic agents. The precise arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, dictates the molecule's physicochemical properties, such as solubility and crystal packing, and its ability to interact with biological targets.
In Silico Analysis and Comparative Structural Insights
Given the current unavailability of an experimentally determined crystal structure for 4-oxo-4H-thiochromene-2-carboxylic acid, we can infer its likely structural features through a comparative analysis with its close oxygen analog, 4-oxo-4H-chromene-2-carboxylic acid, and other related structures.
Predicted Molecular Geometry
The core thiochromone ring system is expected to be largely planar. The carboxylic acid group at the 2-position is a key feature for potential hydrogen bonding interactions. Based on the crystal structure of related chromone-3-carboxamides, intramolecular hydrogen bonding between the carboxylic acid proton and the ketone oxygen at the 4-position is a possibility, which would influence the overall conformation.[1]
Anticipated Intermolecular Interactions and Crystal Packing
The crystal packing of 4-oxo-4H-thiochromene-2-carboxylic acid is likely to be dominated by hydrogen bonding and π-π stacking interactions. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and it is anticipated to form dimers or extended networks with neighboring molecules. The aromatic thiochromone core will likely facilitate π-π stacking, further stabilizing the crystal lattice. These interactions are crucial for the solid-state properties of the compound.
Computational Modeling: A Predictive Approach
Computational chemistry provides a powerful tool for predicting the structure of molecules where experimental data is lacking.[2][3][4][5][6] Density Functional Theory (DFT) is a robust method for geometry optimization and can provide valuable insights into the preferred conformation of 4-oxo-4H-thiochromene-2-carboxylic acid.
A suggested computational workflow would involve:
-
Initial Structure Generation: Building the 3D structure of the molecule using standard bond lengths and angles.
-
Conformational Search: Identifying low-energy conformers, particularly concerning the orientation of the carboxylic acid group.
-
Geometry Optimization: Performing a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to obtain the lowest energy structure.[7][8][9]
-
Frequency Analysis: Calculating vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum.
The results of such a study can predict key geometric parameters and provide a model for comparison with future experimental data.
Experimental Determination of Crystal Structure: A Step-by-Step Protocol
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.[10][11] The following section outlines a comprehensive, self-validating protocol for the structural elucidation of 4-oxo-4H-thiochromene-2-carboxylic acid.
Crystal Growth: The Critical First Step
Obtaining high-quality single crystals is often the most challenging aspect of a crystallographic study.[12][13] Several techniques can be employed, and the choice of method and solvent is critical.[14][15][16][17][18]
Recommended Crystal Growth Methods:
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).
-
Filter the solution to remove any particulate matter.
-
Place the solution in a clean vial, cover it with a perforated film (e.g., Parafilm with small holes), and leave it undisturbed in a vibration-free environment.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.
-
Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.
-
The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound at an elevated temperature.
-
Slowly cool the solution to room temperature or below. A Dewar flask with hot water can be used to ensure a slow cooling rate.
-
Table 1: Suggested Solvents for Crystal Growth
| Solvent System | Rationale |
| Ethanol/Water | Good for compounds with moderate polarity. |
| Acetone/Hexane | A polar/non-polar system for vapor diffusion. |
| Dichloromethane/Methanol | Can be effective for slow evaporation. |
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once suitable crystals are obtained, the next step is to collect the diffraction data.
Experimental Workflow:
-
Crystal Selection and Mounting:
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays.[10]
-
A series of diffraction images are collected at different crystal orientations.
-
-
Data Processing:
-
The collected images are processed to determine the unit cell parameters and the intensities of the diffracted X-ray beams.
-
Software is used to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure.
-
Structure Solution:
-
The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides an initial model of the molecule.
-
-
Structure Refinement:
-
The initial model is refined against the experimental data using least-squares methods.
-
This iterative process adjusts the atomic coordinates and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.
Visualization of Key Processes and Structures
Diagrams are essential for visualizing complex workflows and molecular interactions.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Caption: Anticipated intermolecular interactions in the crystal lattice.
Conclusion and Future Directions
While the definitive crystal structure of 4-oxo-4H-thiochromene-2-carboxylic acid awaits experimental determination, this guide provides a robust framework for its elucidation. Through a combination of comparative analysis with known structures, predictive computational modeling, and a detailed experimental protocol, researchers are well-equipped to tackle this structural challenge. The determination of this crystal structure will be a valuable contribution to the field, enabling a deeper understanding of the structure-property relationships of this important class of heterocyclic compounds and paving the way for the design of new and more effective therapeutic agents.
References
-
Title: Computational prediction of organic crystal structures and polymorphism. Source: Taylor & Francis. URL: [Link]
-
Title: Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Source: Springer. URL: [Link]
-
Title: Advanced crystallisation methods for small organic molecules. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Computational prediction of organic crystal structures. Source: UCL Discovery. URL: [Link]
-
Title: Computational prediction of organic crystal structures and polymorphism. Source: ResearchGate. URL: [Link]
-
Title: Predicting crystal structures of organic compounds. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Getting crystals your crystallographer will treasure: a beginner's guide. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Crystal Growth - Sample Preparation. Source: Philipps-Universität Marburg. URL: [Link]
-
Title: Growing Quality Crystals. Source: MIT Department of Chemistry. URL: [Link]
-
Title: Crystal Growing Tips. Source: University of Florida. URL: [Link]
-
Title: 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Possible intramolecular hydrogen bonding for compounds discussed in this paper and related compounds. Source: ResearchGate. URL: [Link]
-
Title: Preparation of Single Crystals for X-ray Diffraction. Source: University of Zurich. URL: [Link]
-
Title: Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Source: Oreate AI Blog. URL: [Link]
-
Title: The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Source: ACS Publications. URL: [Link]
-
Title: The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: A DFT/TDDFT investigation on chromone derivatives: fluorescence and electronic properties. Source: ResearchGate. URL: [Link]
-
Title: How To: Grow X-Ray Quality Crystals. Source: University of Rochester. URL: [Link]
-
Title: 4-oxo-4H-chromene-2-carbaldehyde. Source: Chemical Synthesis Database. URL: [Link]
-
Title: The X-ray structure of 4H-chromene-2-carboxylic acid 8a. Source: ResearchGate. URL: [Link]
-
Title: Chromone-Based Copper(II) Complexes as Potential Antitumour Agents: Synthesis, Chemical Characterisation and In Vitro Biological Evaluation. Source: MDPI. URL: [Link]
-
Title: Chromone-3-carboxylic acid. Source: PubChem. URL: [Link]
-
Title: Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. Source: IJRAR.org. URL: [Link]
-
Title: SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Source: IJRPC. URL: [Link]
-
Title: Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Source: ResearchGate. URL: [Link]
-
Title: 4-oxo-4H-chromene-2-carboxylic acid. Source: ChemBK. URL: [Link]
-
Title: Two Unexpected Temperature-Induced Supermolecular Isomers from Multi-Topic Carboxylic Acid: Hydrogen Bonding Layer or Helix Tube. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Bimolecular Carboxylic Acid and Amine-N-oxide Interactions Mediated Via CH...O Hydrogen Bonds. Source: ElectronicsAndBooks. URL: [Link]
-
Title: Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with relevant biological activity. Source: ResearchGate. URL: [Link]
-
Title: DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. Source: arXiv. URL: [Link]
-
Title: Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. Source: Royal Society of Chemistry. URL: [Link]
-
Title: 4-ethyl-2-oxo-2H-chromene-3-carboxylic acid. Source: ChemSynthesis. URL: [Link]
Sources
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- 3. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
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- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
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- 18. How To [chem.rochester.edu]
The Thiochromone-2-Carboxylic Acid Scaffold: Mechanistic Pharmacophore & Therapeutic Applications
Executive Summary
4-oxo-4H-thiochromene-2-carboxylic acid (Thiochromone-2-carboxylic acid) represents a privileged scaffold in medicinal chemistry, distinguished by its bioisosteric relationship to chromones and its utility as a phosphate mimetic. Unlike simple structural analogues, the replacement of the ether oxygen with sulfur introduces unique electronic properties—specifically increased lipophilicity and altered ring planarity—that enhance binding affinity in hydrophobic pockets.
This guide dissects the mechanism of action (MoA) of this scaffold, focusing on its primary role as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor for metabolic regulation and its secondary utility in antimicrobial pharmacotherapy . We provide validated protocols for synthesis and enzymatic assay, ensuring reproducible experimental workflows.
Part 1: Chemical Biology & Pharmacophore Analysis
Structural Bioisosterism
The core value of the 4-oxo-4H-thiochromene-2-carboxylic acid lies in its ability to mimic phosphotyrosine (pTyr). In biological systems, the dephosphorylation of pTyr residues is a critical regulatory switch.
-
The Acid Moiety: At physiological pH, the C2-carboxylic acid is ionized (carboxylate). This anionic headgroup mimics the phosphate group of pTyr, allowing it to anchor into the positively charged catalytic pockets of phosphatases.
-
The Thiochromone Core: The sulfur atom (S) has a larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å) in chromones. This results in:
-
Enhanced Lipophilicity: Higher LogP values facilitate passive transport across cell membranes.
-
Aromatic Stacking: The sulfur atom alters the electron density of the benzothiopyran ring, often strengthening
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in enzyme active sites.
-
Primary Mechanism: PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway.[1] It dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1), terminating the signal.
Mechanism of Action:
-
Competitive Binding: The thiochromone-2-carboxylic acid functions as a competitive inhibitor.
-
Active Site Anchoring: The carboxylate group enters the PTP1B active site (the P-loop). It forms bidentate hydrogen bonds with the guanidinium group of Arg221 and the amide backbone of the P-loop (residues 215–221).
-
WPD Loop Stabilization: Binding induces a conformational change, locking the WPD loop (containing Asp181) in a closed, inactive conformation, preventing substrate access.
Pathway Visualization
The following diagram illustrates the interference of the thiochromone scaffold within the insulin signaling cascade.
Figure 1: Mechanism of PTP1B inhibition by Thiochromone-2-carboxylic acid, restoring insulin signaling.
Part 2: Experimental Validation Protocols
To validate the mechanistic claims, the following protocols are designed for reproducibility and data integrity.
Protocol: One-Pot Synthesis of 4-oxo-4H-thiochromene-2-carboxylic acid
Objective: Synthesize the core scaffold efficiently for biological testing.
Reagents: Thiophenol, Maleic Anhydride, Methanesulfonic acid (MSA), AlCl3.
Workflow:
-
Acylation: Mix Thiophenol (10 mmol) and Maleic Anhydride (10 mmol) in a round-bottom flask. Heat to 50°C for 2 hours to form the intermediate 3-(phenylthio)-4-oxobutanoic acid.
-
Cyclization: Cool the mixture to 0°C. Slowly add Methanesulfonic acid (5 mL) or AlCl3 (3 eq) as a Lewis acid catalyst.
-
Reaction: Stir at room temperature for 4 hours, then heat to 80°C for 1 hour to ensure ring closure.
-
Quenching: Pour the reaction mixture into crushed ice/water (100 mL). The product will precipitate as a solid.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water (8:2) to obtain pure crystals.
-
Validation: Check melting point (approx. 210-215°C) and 1H-NMR (Singlet at ~6.8 ppm for the C3-H).
-
Protocol: PTP1B Enzyme Inhibition Assay (pNPP Method)
Objective: Quantify the IC50 of the synthesized acid against PTP1B.
Materials:
-
Recombinant Human PTP1B (Sigma or equivalent).
-
Substrate: p-Nitrophenyl Phosphate (pNPP).
-
Buffer: 50 mM HEPES, 1 mM EDTA, 1 mM DTT (Critical: DTT prevents oxidation of the catalytic Cys215), pH 7.2.
-
Positive Control: Sodium Orthovanadate or Suramin.
Step-by-Step:
-
Preparation: Dissolve the test compound (Thiochromone acid) in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).
-
Incubation: In a 96-well plate, add:
-
80 µL Assay Buffer
-
10 µL Enzyme solution (final conc 0.5 µg/mL)
-
10 µL Inhibitor (Test compound)
-
Incubate for 10 minutes at 37°C to allow equilibrium binding.
-
-
Initiation: Add 100 µL of pNPP substrate (2 mM).
-
Measurement: Monitor the production of p-nitrophenol by measuring absorbance at 405 nm every 30 seconds for 10 minutes (Kinetic Mode).
-
Calculation: Plot the initial velocity (
) vs. Inhibitor Concentration ( ). Fit the data to the Michaelis-Menten equation to determine .
Self-Validating Check:
-
If the DMSO control shows <90% activity compared to buffer alone, the enzyme is compromised.
-
If the Hill slope is >1.5, suspect compound aggregation rather than specific binding.
Part 3: Structure-Activity Relationship (SAR) Data
The following table summarizes how structural modifications to the 4-oxo-4H-thiochromene-2-carboxylic acid scaffold affect biological activity.
| Position | Modification | Effect on Activity | Mechanistic Rationale |
| C-2 | -COOH (Acid) | Essential | Mimics phosphate group; anchors to Arg221 in PTP1B. |
| C-2 | -COOEt (Ester) | Loss of Activity | Loss of negative charge prevents electrostatic interaction with P-loop. |
| C-2 | -CONH2 (Amide) | Altered Selectivity | Shifts activity towards antimicrobial (membrane interaction) rather than PTP1B. |
| C-6 | -Cl / -Br | Increased Potency | Halogens fill the hydrophobic pocket (Site B) near the active site. |
| C-6 | -CH3 | Moderate Increase | Increases lipophilicity (LogP), improving cellular uptake. |
| S-1 | Sulfone (SO2) | Mixed Results | Increases polarity; effective for Leishmanicidal activity (vinyl sulfones). |
Part 4: Experimental Workflow Visualization
This diagram outlines the logical flow from synthesis to validation, ensuring a closed-loop research process.
Figure 2: Integrated workflow for the synthesis and validation of Thiochromone derivatives.
References
-
Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC - NIH. Available at: [Link]
-
Characterization of Protein Tyrosine Phosphatase 1B Inhibition by Chlorogenic Acid and Cichoric Acid. PMC - NIH. (Mechanistic parallel for carboxylic acid binding). Available at: [Link]
-
Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library. Frontiers in Pharmacology. Available at: [Link]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]
-
Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. Molecules. Available at: [Link]
Sources
Thiochromene Scaffolds: Synthetic Evolution and Therapeutic Frontiers
Executive Summary
The thiochromene (benzothiopyran) scaffold represents a pivotal bioisostere of the naturally abundant chromene ring, distinguished by the replacement of the ether oxygen with a sulfur atom. This single atomic substitution fundamentally alters the scaffold's lipophilicity, oxidation states (sulfoxide/sulfone potential), and metabolic stability. This guide analyzes the transition of thiochromenes from theoretical curiosities to potent medicinal agents, detailing the mechanistic causality of their synthesis and their expanding role in oncology and antimicrobial research.
Part 1: Structural Fundamentals & Historical Genesis
The Sulfur Advantage (Bioisosterism)
While chromenes (benzopyrans) are ubiquitous in nature (e.g., flavonoids, tocopherols), thiochromenes are rare natural products. Their value lies in bioisosterism . The C–S bond (approx. 1.82 Å) is longer than the C–O bond (1.43 Å), and sulfur’s larger van der Waals radius alters the ring pucker.
-
Lipophilicity: Thiochromenes generally exhibit higher logP values than their oxygen counterparts, enhancing membrane permeability.
-
Metabolic Handles: Unlike the ether oxygen, the sulfur atom can be oxidized to sulfoxides (
) or sulfones ( ), providing unique hydrogen-bonding acceptors that can be "tuned" during lead optimization.
Historical Trajectory: From Dyes to Drugs
-
1900s–1950s (The Dye Era): Early interest in benzothiopyrans was driven by the industrial dye sector, adjacent to thioindigo research. The focus was on chromophores rather than pharmacophores.
-
1962 (The Mechanistic Pivot): The formal characterization of the thio-Claisen rearrangement marked a turning point. This allowed for the controlled synthesis of 2H-thiochromenes from aryl propargyl sulfides, moving production from low-yield condensation to predictable sigmatropic shifts.
-
2000s–Present (The Catalytic Renaissance): The integration of organocatalysis and transition-metal (Pd/Rh) cross-coupling has unlocked enantioselective routes, allowing researchers to target specific biological pockets (e.g., COX-2, Topoisomerase II) with chiral precision.
Part 2: The Synthetic Evolution (Technical Protocols)
Strategy A: The Thio-Claisen Rearrangement (2H-Thiochromenes)
This is the "workhorse" method for generating the 2H-thiochromene core. It relies on the [3,3]-sigmatropic rearrangement of aryl propargyl sulfides.
Mechanism & Causality:
The reaction proceeds via a chair-like transition state.[1] A critical challenge here is the Rupe Rearrangement competition. If the propargyl alcohol precursor is tertiary and the acid catalyst is too strong, the intermediate carbocation may dehydrate to an
DOT Diagram: Synthetic Divergence
Caption: Figure 1. The mechanistic pathway of Thio-Claisen rearrangement showing the critical divergence between the desired cyclization and the Rupe rearrangement side-reaction.
Strategy B: One-Pot Cyclization (4H-Thiochromen-4-ones)
For creating thioflavones (carbonyl at C4), the intramolecular Friedel-Crafts acylation or direct cyclization of 3-(arylthio)propanoic acids is preferred for its atom economy.
Protocol: Optimized Cyclization of 3-(Arylthio)propanoic Acids
Source Validation: Adapted from recent one-pot methodologies (e.g., MDPI, 2025).
Reagents:
-
Substituted Thiophenol (1.0 equiv)[2]
-
3-Chloropropanoic acid (1.0 equiv)
-
NaOH (aq, 1.0 M) / Na2CO3 (aq, 1.0 M)[3]
-
Polyphosphoric Acid (PPA) or H2SO4 (for the cyclization step)
Step-by-Step Workflow:
-
S-Alkylation (Nucleophilic Attack):
-
Charge a flask with aqueous NaOH/Na2CO3 (1:1 ratio).[3]
-
Add the thiophenol dropwise at 0°C (prevent oxidation to disulfide).
-
Add 3-chloropropanoic acid. Stir at Room Temperature (RT) for 2 hours.
-
Checkpoint: Monitor TLC for disappearance of thiol. The basic pH ensures the thiolate anion is the active nucleophile.
-
Acidify to pH 1–2 with HCl.[3] Extract the intermediate 3-(arylthio)propanoic acid .
-
-
Cyclization (Acylation):
-
Workup:
-
Pour reaction mixture onto crushed ice (exothermic quench).
-
Filter the precipitate (crude thiochromanone).
-
Purification: Recrystallize from Ethanol/Water.
-
Yield Expectation: 65–85% depending on ring substituents (Electron Donating Groups at C6/C8 enhance yield by activating the ring for EAS).
Part 3: Pharmacological Renaissance
Structure-Activity Relationship (SAR)
The thiochromene core acts as a "privileged scaffold," meaning it can bind to multiple receptor types depending on decoration.
| Position | Modification | Biological Impact |
| S-1 (Sulfur) | Oxidation to Sulfone ( | Increases polarity; often enhances COX-2 selectivity (mimics sulfonamides). |
| C-2 | Aryl substitution | Critical for anticancer activity (tubulin polymerization inhibition). |
| C-3 | Halogenation / Nitration | Modulates reactivity; C-3 bromo derivatives are precursors for cross-coupling. |
| C-4 | Carbonyl (Thioflavone) | Essential for kinase inhibition; mimics ATP binding motif. |
Case Study: Anticancer Mechanisms
Thiochromene derivatives (specifically 2,4-diphenyl-4H-thiochromenes) function as dual-action agents. They often induce apoptosis via the mitochondrial pathway.
DOT Diagram: Signaling Cascade
Caption: Figure 2. Dual-mechanism pathway of thiochromene-induced apoptosis, targeting Topoisomerase II and Tubulin dynamics leading to ROS generation.
References
-
Thiochromenes and Thiochromanes: A Comprehensive Review. Source: RSC Medicinal Chemistry (2025). Focus: Overview of antibacterial, antifungal, and anticancer activities and SAR insights. URL:[Link]
-
Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Source: ACS Omega (2021). Focus: Pd(II)-catalyzed cross-coupling protocols for thioflavone libraries.[10] URL:[Link]
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Source: MDPI (Molecules, 2025). Focus: Green chemistry protocols for the one-pot cyclization method. URL:[Link]
-
Recent Advancement of the Thio-Claisen Rearrangement. Source: Seth Anandram Jaipuria College (Review). Focus: Mechanistic details of the [3,3]-sigmatropic rearrangement and kinetic origins.[1][6][7][11] URL:[Link]
-
Design, Synthesis, and In Silico Molecular Docking Study of Novel Thiochromene Derivatives. Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry, 2022). Focus: Antimicrobial potential and docking studies against dihydropteroate synthase. URL:[Link][12]
Sources
- 1. sethanandramjaipuriacollege.in [sethanandramjaipuriacollege.in]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Rupe Rearrgment | PPTX [slideshare.net]
- 5. synarchive.com [synarchive.com]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-oxo-4H-thiochromene-2-carboxylic Acid Derivatives
Introduction: The Significance of the Thiochromene Scaffold
The 4-oxo-4H-thiochromene core, a sulfur-containing heterocyclic system, is a privileged scaffold in medicinal chemistry and materials science.[1][2] The incorporation of a sulfur atom in place of its oxygen analog (chromone) significantly alters the molecule's electronic distribution and lipophilicity, often leading to enhanced biological activity and unique physicochemical properties.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The carboxylic acid moiety at the 2-position provides a crucial handle for further derivatization, allowing for the generation of diverse chemical libraries for drug discovery and development.
This document provides a detailed protocol for the synthesis of 4-oxo-4H-thiochromene-2-carboxylic acid and its derivatives, grounded in established chemical principles. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide step-by-step experimental procedures, and offer insights into process optimization.
Synthetic Strategy: A Convergent Approach to the Thiochromene Core
The synthesis of 4-oxo-4H-thiochromene-2-carboxylic acid derivatives is most effectively achieved through a convergent strategy, beginning with the readily available starting material, thiophenol. The core of this methodology involves two key transformations:
-
Michael Addition: The nucleophilic addition of a substituted thiophenol to an acetylenic dicarboxylate, which establishes the basic carbon-sulfur framework of the thiochromene.
-
Intramolecular Cyclization: A thermally or acid-catalyzed intramolecular Friedel-Crafts-type acylation to construct the fused six-membered ring, yielding the final thiochromone structure.[3]
This approach offers flexibility in the introduction of various substituents on the aromatic ring, allowing for the synthesis of a diverse library of derivatives.
Mechanistic Insights
The reaction proceeds through a well-understood pathway. The thiophenol, a potent nucleophile, attacks one of the electrophilic carbons of the diethyl acetylenedicarboxylate. This is followed by protonation to yield the enol intermediate, which then tautomerizes to the more stable keto form. The subsequent intramolecular cyclization is the critical ring-closing step. This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, which protonates the ester carbonyl, rendering the carbon more electrophilic and susceptible to attack by the electron-rich aromatic ring.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(phenylthio)maleate
This initial step involves the formation of the key intermediate through a Michael addition reaction.
Materials:
-
Substituted Thiophenol (1.0 eq)
-
Diethyl acetylenedicarboxylate (1.1 eq)
-
Anhydrous Toluene
-
Triethylamine (catalytic amount)
Procedure:
-
To a stirred solution of the substituted thiophenol (1.0 eq) in anhydrous toluene, add a catalytic amount of triethylamine.
-
Slowly add diethyl acetylenedicarboxylate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Protocol 2: Intramolecular Cyclization to form Ethyl 4-oxo-4H-thiochromene-2-carboxylate
This is the key ring-forming step to generate the thiochromone scaffold.
Materials:
-
Crude Diethyl 2-(phenylthio)maleate from Protocol 1
-
Polyphosphoric Acid (PPA) or Concentrated Sulfuric Acid
Procedure:
-
Add the crude diethyl 2-(phenylthio)maleate to an excess of polyphosphoric acid (typically 10-20 times the weight of the ester).
-
Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
The resulting precipitate is the crude ethyl 4-oxo-4H-thiochromene-2-carboxylate. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.
Protocol 3: Hydrolysis to 4-oxo-4H-thiochromene-2-carboxylic acid
The final step is the saponification of the ester to the desired carboxylic acid.
Materials:
-
Ethyl 4-oxo-4H-thiochromene-2-carboxylate from Protocol 2
-
10% Aqueous Sodium Hydroxide Solution
-
Concentrated Hydrochloric Acid
Procedure:
-
Suspend the ethyl 4-oxo-4H-thiochromene-2-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a pH of 2-3 is reached, leading to the precipitation of the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 4-oxo-4H-thiochromene-2-carboxylic acid.
Data Presentation: Representative Derivatives and Yields
The following table summarizes the typical yields for the synthesis of various substituted 4-oxo-4H-thiochromene-2-carboxylic acids using the described protocol.
| Substituent on Thiophenol | Product | Overall Yield (%) |
| H | 4-oxo-4H-thiochromene-2-carboxylic acid | 75-85% |
| 4-Methyl | 6-Methyl-4-oxo-4H-thiochromene-2-carboxylic acid | 70-80% |
| 4-Chloro | 6-Chloro-4-oxo-4H-thiochromene-2-carboxylic acid | 65-75% |
| 4-Methoxy | 6-Methoxy-4-oxo-4H-thiochromene-2-carboxylic acid | 72-82% |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 4-oxo-4H-thiochromene-2-carboxylic acid derivatives.
Caption: Synthetic pathway for 4-oxo-4H-thiochromene-2-carboxylic acid derivatives.
Conclusion and Future Perspectives
The protocol detailed herein provides a robust and versatile method for the synthesis of 4-oxo-4H-thiochromene-2-carboxylic acid derivatives. The operational simplicity and the availability of a wide range of starting materials make this a highly attractive route for generating compound libraries for drug discovery and materials science applications. The carboxylic acid functionality serves as a versatile anchor for further chemical modifications, opening avenues for the exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials. Future work could focus on the development of more environmentally friendly catalytic systems for the cyclization step and the exploration of one-pot procedures to further streamline the synthesis.
References
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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Gould–Jacobs reaction. In Wikipedia. [Link]
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Kalbag, S. M., Nair, M. D., Rajagopalan, P., & Talaty, C. N. (1967). On the structure of the product of the reaction of 2-aminothiophenol with diethyl acetylene dicarboxylate. Tetrahedron, 23(4), 1911-1914. [Link]
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Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). RSC Medicinal Chemistry. [Link]
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Recent developments in thiochromene chemistry. (n.d.). RSC. [Link]
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One-Pot Synthesis of Thiochromone and It's Derivatives. (2025). Preprints.org. [Link]
-
Zanwar, M. R., Raihan, M. J., Gawande, S. D., Kavala, V., Janreddy, D., Kuo, C.-W., Ambre, R., & Yao, C.-F. (2012). Alcohol mediated synthesis of 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives from 4-hydroxycoumarins. The Journal of Organic Chemistry, 77(15), 6495–6504. [Link]
-
RSC Publishing. (n.d.). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. [Link]
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Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. (2017). Molecules, 22(12), 2095. [Link]
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Application Notes and Protocols for In Vivo Evaluation of 4-oxo-4H-thiochromene-2-carboxylic acid
Authored by: A Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of relevant in vivo models for evaluating the therapeutic potential of 4-oxo-4H-thiochromene-2-carboxylic acid. Drawing from the known biological activities of the broader thiochromene class of compounds, which include anti-inflammatory, anticancer, and antioxidant effects, this guide details robust protocols for preclinical assessment.[1][2][3][4] The protocols are designed to be self-validating systems, with a strong emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Therapeutic Promise of 4-oxo-4H-thiochromene-2-carboxylic acid
The thiochromene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities.[1][2][3][4] The core structure, a benzothiopyran, imparts unique physicochemical properties that can lead to favorable interactions with various biological targets. Specifically, compounds related to 4-oxo-4H-thiochromene-2-carboxylic acid have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and antioxidant agents.[5][6][7][8]
Given the nascent stage of in vivo research for this particular molecule, the following protocols are proposed based on the well-established biological activities of analogous structures. These models will serve as a foundational platform to elucidate the pharmacodynamic and pharmacokinetic profile of 4-oxo-4H-thiochromene-2-carboxylic acid, paving the way for further preclinical and clinical development.
General Considerations for In Vivo Studies
Before initiating any in vivo experiment, a thorough understanding of the compound's physicochemical properties is crucial. This includes solubility, stability, and preliminary toxicity data obtained from in vitro assays.
Table 1: Essential Pre-In Vivo Characterization of 4-oxo-4H-thiochromene-2-carboxylic acid
| Parameter | Method | Rationale |
| Solubility | Kinetic and thermodynamic solubility assays in relevant vehicles (e.g., saline, PBS, DMSO/Cremophor EL mixtures) | To ensure proper formulation for administration and avoid precipitation at the injection site. |
| Stability | Stability testing in formulation vehicle at room temperature and 4°C. | To confirm that the compound does not degrade during the course of the experiment. |
| In Vitro Cytotoxicity | MTT or LDH assay on relevant cell lines (e.g., cancer cell lines, macrophages). | To establish a preliminary therapeutic window and guide dose selection for efficacy studies. |
| Maximum Tolerated Dose (MTD) | Acute toxicity study in a small cohort of animals. | To determine the highest dose that does not cause unacceptable toxicity. |
In Vivo Models for Anti-Inflammatory Activity Evaluation
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases.[9][10] Thiochromene derivatives have shown promise as anti-inflammatory agents, potentially through the modulation of inflammatory mediators.[5] The following models are recommended to assess the anti-inflammatory potential of 4-oxo-4H-thiochromene-2-carboxylic acid.
Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation, primarily mediated by prostaglandins and other inflammatory cytokines.[11][12]
Scientific Rationale: The injection of carrageenan, a sulfated polysaccharide, into the rodent paw induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (3-6 hours) is characterized by the production of prostaglandins and the infiltration of neutrophils. This model is particularly useful for screening compounds that may inhibit cyclooxygenase (COX) enzymes or other key inflammatory pathways.
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Protocol:
-
Animals: Male Wistar rats or Swiss albino mice (180-220 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide animals into the following groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Test compound (multiple dose levels)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: After 60 minutes of dosing, inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Table 2: Sample Data Representation for Paw Edema Model
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Positive Control | 10 | 0.32 ± 0.03 | 62.3 |
| Test Compound | 10 | 0.65 ± 0.04 | 23.5 |
| Test Compound | 30 | 0.45 ± 0.03 | 47.1 |
| Test Compound | 100 | 0.35 ± 0.02 | 58.8 |
Cotton Pellet-Induced Granuloma Model
This model is used to evaluate the effect of a compound on the proliferative phase of chronic inflammation.[12]
Scientific Rationale: Implantation of a sterile cotton pellet subcutaneously induces a chronic inflammatory response characterized by the formation of granulomatous tissue. This tissue is composed of infiltrated inflammatory cells, fibroblasts, and proliferating connective tissue. The dry weight of the excised granuloma is a measure of this chronic inflammatory process. This model is valuable for assessing the efficacy of compounds that may interfere with fibroblast proliferation and the synthesis of extracellular matrix components.
Detailed Protocol:
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
Anesthetize the animals.
-
Shave the dorsal region and disinfect with 70% ethanol.
-
Make a small incision and subcutaneously implant a sterile, pre-weighed cotton pellet (50 ± 1 mg).
-
Suture the incision.
-
-
Dosing: Administer the vehicle, positive control (e.g., Dexamethasone, 1 mg/kg), or test compound daily for 7 consecutive days, starting from the day of pellet implantation.
-
Granuloma Excision: On the 8th day, euthanize the animals, dissect out the cotton pellets surrounded by granuloma tissue, and dry them in a hot air oven at 60°C until a constant weight is achieved.
-
Data Analysis: Calculate the percentage inhibition of granuloma formation. % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean dry weight of the granuloma in the control group and Wt is the mean dry weight of the granuloma in the treated group.
In Vivo Models for Anticancer Activity Evaluation
The evaluation of novel anticancer agents relies heavily on animal models that can recapitulate key aspects of human malignancy.[13][14][15] Thiochromene derivatives have demonstrated cytotoxic effects against various cancer cell lines in vitro, making in vivo efficacy testing a critical next step.[1]
Cell Line-Derived Xenograft (CDX) Models
CDX models are the workhorse of preclinical oncology research, involving the implantation of human cancer cell lines into immunodeficient mice.[14][16]
Scientific Rationale: This model allows for the assessment of a compound's direct antitumor activity in a living organism. The choice of the cell line should be based on the proposed mechanism of action of 4-oxo-4H-thiochromene-2-carboxylic acid or its in vitro activity profile. The use of immunodeficient mice (e.g., nude or SCID) is necessary to prevent the rejection of the human tumor cells.
Experimental Workflow:
Caption: Workflow for a Cell Line-Derived Xenograft (CDX) Study.
Detailed Protocol:
-
Animals: Immunodeficient mice (e.g., athymic nude, SCID), 6-8 weeks old.
-
Cell Culture: Culture the chosen human cancer cell line under appropriate conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
Standard-of-care chemotherapy (relevant to the cancer type)
-
Test compound (multiple dose levels)
-
Administer treatments according to a defined schedule (e.g., daily, once weekly).
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight loss is a key indicator of toxicity.
-
Endpoint: The study can be terminated based on several criteria:
-
Tumors reaching a maximum allowable size.
-
A predetermined study duration.
-
Significant body weight loss or other signs of distress.
-
-
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI to assess efficacy.
-
Toxicity Assessment: Monitor body weight changes, clinical signs, and perform histopathological analysis of major organs if required.
-
Table 3: Key Parameters in a CDX Study
| Parameter | Description |
| Tumor Growth Delay | The difference in the time it takes for tumors in the treated group to reach a specific volume compared to the control group. |
| Tumor Regression | A decrease in tumor volume from baseline. |
| Log Cell Kill | A calculation of the number of cancer cells killed by the treatment. |
| Partial Response (PR) | >50% decrease in tumor volume. |
| Complete Response (CR) | Disappearance of the tumor. |
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 4-oxo-4H-thiochromene-2-carboxylic acid is essential for interpreting efficacy and toxicity data.
Scientific Rationale: A PK study will determine key parameters such as bioavailability, half-life, clearance, and volume of distribution. This information is critical for designing effective dosing regimens for subsequent efficacy studies.
Detailed Protocol:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Administration:
-
Intravenous (IV) group: Administer a single bolus dose via the tail vein.
-
Oral (PO) group: Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-dosing.
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters.
Table 4: Essential Pharmacokinetic Parameters
| Parameter | Abbreviation | Description |
| Maximum Concentration | Cmax | The highest concentration of the drug in the plasma. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | The total drug exposure over time. |
| Half-life | t1/2 | The time required for the drug concentration to decrease by half. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Bioavailability | F% | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Concluding Remarks
The in vivo models and protocols outlined in this guide provide a robust framework for the preclinical evaluation of 4-oxo-4H-thiochromene-2-carboxylic acid. The selection of specific models should be guided by in vitro data and the therapeutic area of interest. A systematic and well-designed in vivo testing cascade is paramount for the successful translation of a promising compound from the laboratory to the clinic. It is imperative that all animal studies are conducted in compliance with ethical guidelines and regulations.
References
- Adegor, E., & Osolu, J. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
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Crown Bioscience. (2023). In Vivo Oncology Models for Drug Discovery. [Link]
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ICE Bioscience. In Vivo Oncology Models. [Link]
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García-Márquez, J., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology. [Link]
-
Biocompare. (2026). In Vivo Models. [Link]
-
Patil, K. R., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Maj, E., et al. (2015). In vivo models for cancer stem cell research: a practical guide for frequently used animal models and available biomarkers. Journal of Cancer Stem Cell Research. [Link]
-
Emulate. (2023). Unraveling the Complexities of Cancer Through More Human-Relevant Models. [Link]
-
Gadhave, D., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Frontiers in Pharmacology. [Link]
-
Sharma, A., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
-
Valencia, I. J., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. [Link]
-
Kumar, A., et al. (2024). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Advances. [Link]
-
ResearchGate. (2018). Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with relevant biological activity. [Link]
-
Sharma, A., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
-
Recent developments in thiochromene chemistry. (2024). RSC Publishing. [Link]
-
Maluleka, T. R., et al. (2022). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Molecules. [Link]
-
Tize, K. T., et al. (2016). Synthesis, Characterization, Antimicrobial and Antioxidant Activities of The Homocyclotrimer Of 4-Oxo-4h-Thieno[3,4-C]Chromene-3-Diazonium Sulfate. Current Organic Synthesis. [Link]
-
Zhu, W., et al. (2013). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Advanced Materials Research. [Link]
-
Kim, H. Y., et al. (2001). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Archives of Pharmacal Research. [Link]
-
Gour, A., et al. (2023). The Role of Chromenes in Drug Discovery and Development. ResearchGate. [Link]
-
Recent developments in thiochromene chemistry. (2024). PubMed. [Link]
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- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. Synthesis, Characterization, Antimicrobial and Antioxidant Activities of The Homocyclotrimer Of 4-Oxo-4h-Thieno[3,4-C]Chromene-3-Diazonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Formulation of 4-oxo-4H-thiochromene-2-carboxylic Acid for Biological Testing
This Application Note is structured to guide researchers through the formulation of 4-oxo-4H-thiochromene-2-carboxylic acid (also known as thiochromone-2-carboxylic acid) for biological assays. It synthesizes physicochemical principles with practical laboratory protocols to ensure data reproducibility.
Introduction & Molecule Profile[1][2][3][4]
4-oxo-4H-thiochromene-2-carboxylic acid is a sulfur-containing heterocyclic scaffold often investigated for its potential as a bioisostere of chromone-2-carboxylic acid. Its applications range from inhibition of specific enzymes (e.g., tyrosine phosphatases, aldose reductase) to antimicrobial and anticancer screening.[1]
However, the replacement of the ether oxygen (chromone) with a sulfur atom (thiochromone) significantly alters the physicochemical profile, increasing lipophilicity and reducing aqueous solubility compared to its oxygenated counterparts. Successful biological testing requires a formulation strategy that addresses its hydrophobic core while leveraging the ionizable carboxylic acid tail.
Physicochemical Snapshot
| Property | Value (Estimated/Observed) | Implication for Formulation |
| Molecular Weight | ~206.22 g/mol | Small molecule; suitable for standard diffusion assays. |
| pKa (Acid) | ~2.5 – 3.5 (Acidic) | Critical: At pH 7.4, it exists >99% as the anionic carboxylate.[1] Solubility is pH-dependent. |
| LogP | ~2.0 – 2.8 | Moderately lipophilic. Requires organic co-solvents or pH adjustment for high concentrations. |
| Solubility (Water) | Very Low (< 0.1 mg/mL) | Insoluble as the free acid.[1] |
| Solubility (DMSO) | High (> 20 mg/mL) | Ideal for stock solutions.[1] |
| Solubility (PBS pH 7.4) | Moderate (as salt) | Soluble if pre-dissolved or converted to salt form.[1] |
Pre-Formulation Decision Logic
Before starting, select the formulation strategy based on your assay type. The carboxylic acid group is the "handle" for solubility; deprotonating it (forming a salt) is the most effective way to achieve aqueous stability without excessive organic solvents.
Figure 1: Decision tree for selecting the appropriate formulation vehicle based on the intended biological application.[1]
Protocol 1: Preparation of Stock Solution (In Vitro)[1]
Purpose: Create a stable, high-concentration master stock for long-term storage and serial dilution. Vehicle: 100% Anhydrous DMSO (Dimethyl sulfoxide).
Materials
-
Compound: 4-oxo-4H-thiochromene-2-carboxylic acid (Solid powder).
-
Solvent: DMSO (Cell culture grade, ≥99.9%).[1]
-
Vials: Amber glass vials with Teflon-lined caps (to prevent light degradation and solvent evaporation).
Step-by-Step Procedure
-
Weighing: Accurately weigh 10.3 mg of the compound into a sterile amber glass vial.
-
Note: 10.3 mg corresponds to ~50 µmol.
-
-
Solubilization: Add 1.0 mL of anhydrous DMSO.
-
Mixing: Vortex vigorously for 30–60 seconds. Sonicate in a water bath at room temperature for 5 minutes if any visible particles remain.
-
Result: This yields a 50 mM Stock Solution.
-
-
QC Check: Inspect visually. The solution should be clear and yellow/amber (typical for thiochromones). If cloudy, continue sonication.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol 2: Working Solutions for Cell-Based Assays
Purpose: Dilute the stock into aqueous media without causing precipitation (crashing out). Challenge: The free acid is hydrophobic. Rapid dilution into acidic media can cause precipitation.
Procedure
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the 50 mM stock 1:10 in DMSO to create a 5 mM working stock. This improves pipetting accuracy for low concentrations.
-
-
Final Dilution:
-
Prepare your cell culture media (e.g., DMEM + 10% FBS).[1]
-
Critical Step: Add the DMSO stock slowly to the media while vortexing or swirling. Do not add media to the DMSO.
-
Target: Final DMSO concentration must remain ≤ 0.5% (v/v) to avoid solvent toxicity.
-
-
Example Calculation (for 50 µM final assay concentration):
-
Dilute 1 µL of 50 mM Stock into 999 µL of Media.
-
Final Conc: 50 µM compound, 0.1% DMSO.
-
-
Precipitation Check:
-
Before adding to cells, hold the tube up to a light source. If the solution looks "milky" or has visible specks, the compound has precipitated.
-
Troubleshooting: If precipitation occurs, lower the concentration or switch to the Salt Formation Protocol (see below) even for in vitro work.
-
Protocol 3: In Vivo Formulation (Animal Studies)
Purpose: Administer high doses (e.g., 10–50 mg/kg) safely.[1] DMSO is generally not suitable for high-volume dosing in animals due to toxicity and pain. Strategy: Convert the acid to its sodium salt (Sodium 4-oxo-4H-thiochromene-2-carboxylate) to maximize water solubility.
Option A: In Situ Salt Formation (Recommended for IV/IP)
This method uses the acidity of the carboxylic acid (pKa ~3) to dissolve it in mild alkali.
Reagents:
-
0.1 M NaOH (Sodium Hydroxide) sterile solution.
-
PBS (Phosphate Buffered Saline, pH 7.4).[1]
-
pH paper or micro-probe.
Protocol (Example: 5 mg/mL formulation):
-
Weigh 10 mg of compound into a sterile tube.
-
Add 194 µL of 0.25 M NaOH (1.0 equivalent based on molar mass ~206 g/mol ).
-
Calculation: 10 mg / 206.2 g/mol = 0.0485 mmol. 0.0485 mmol / 0.25 M = 0.194 mL.
-
-
Vortex until the solid dissolves. The solution may turn yellow.
-
Note: If it does not dissolve fully, add another 0.1 eq of NaOH, but do not exceed pH 9.[1]
-
-
Add 1.8 mL of PBS slowly while vortexing.
-
pH Adjustment: Check pH. It should be between 7.0 and 8.0. If > 8.5, adjust carefully with dilute HCl.
-
Sterilization: Pass through a 0.22 µm PES syringe filter.
-
Why PES? Polyethersulfone binds less drug than Nylon or PVDF.
-
Option B: Co-solvent System (Recommended for Oral/IP Backup)
Use this if the salt form is unstable or precipitates upon pH adjustment.
Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline.
Protocol:
-
Dissolve compound completely in DMSO (5% of final volume).
-
Add PEG400 (40% of final volume) and vortex. The solution will heat up slightly (exothermic mixing). Ensure it is clear.
-
Add Warm Saline (55% of final volume) slowly.
-
Tip: Adding saline too fast can shock the compound out of solution. Add dropwise while vortexing.
-
Quality Control & Validation
Every formulation must be validated before biological use.
| QC Test | Method | Acceptance Criteria |
| Visual Inspection | Hold against black/white background | Clear solution, no turbidity or crystals. |
| Microscopy | Place 10 µL on a slide (10x objective) | No birefringent micro-crystals visible. |
| Dilution Stability | Dilute 1:100 in PBS, wait 4 hours | No precipitation after 4 hours at RT. |
| pH Check | Micro-pH probe | pH 7.2 – 7.6 (for physiological relevance). |
References
-
Synthesis and Biological Evaluation of Thiochroman-4-one Derivatives. Journal of Medicinal Chemistry. (2013). Discusses the synthesis and lipophilic nature of thiochromone scaffolds.
-
Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Pharmaceutical Technology. (2022).[2] Guidelines for using PEG400 and co-solvents for lipophilic acids.
-
pKa Data for Carboxylic Acids. Williams, R. (EPFL). Compilation of pKa values for benzoic and heterocyclic acids used to estimate ionization states.
-
PEG 400 as a Co-solvent. Taylor & Francis Knowledge Centers. Detailed solubility data for lipophilic drugs in PEG400/PBS mixtures.
Sources
Troubleshooting & Optimization
troubleshooting bioassay interference with 4-oxo-4H-thiochromene-2-carboxylic acid
Topic: Troubleshooting 4-oxo-4H-thiochromene-2-carboxylic acid (OTCA) Reference ID: TSC-OTCA-2024 Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. You are likely here because 4-oxo-4H-thiochromene-2-carboxylic acid (OTCA) is behaving inconsistently in your high-throughput screening (HTS) or lead optimization assays.
As a Senior Application Scientist, I advise you to treat this compound not just as a ligand, but as a privileged scaffold with intrinsic liabilities . The thiochromenone core is a known fluorophore and a planar aromatic system prone to colloidal aggregation. Furthermore, the C2-carboxylic acid moiety introduces pH-dependent solubility and metal chelation risks.
This guide prioritizes causality over simple fixes. We will isolate whether your data reflects true inhibition or an artifact of the compound's physical chemistry.
Visual Diagnostic Workflow
Before proceeding to specific modules, use this decision tree to categorize your issue.
Figure 1: Diagnostic logic flow for categorizing bioassay interference modes.
Module 1: Optical Interference (Autofluorescence & Quenching)
The Issue: The thiochromenone core is electronically similar to coumarins (chromen-2-ones), which are classic fluorophores. OTCA likely absorbs in the UV/Blue region (300–400 nm) and emits in the Blue/Green region (450–500 nm).
Q1: Why is my fluorescence-based assay showing "negative inhibition" or high background?
A: You are likely observing Autofluorescence . If your assay uses a fluorophore (e.g., coumarin, fluorescein) with excitation/emission overlap with OTCA, the compound's intrinsic fluorescence adds to the assay signal, masking inhibition or creating a "phantom" signal.
The Fix: The Spectral Shift & Correction
-
Run a Spectral Scan: Dissolve OTCA in your assay buffer (with DMSO). Scan Absorbance (250–600 nm) and Emission (excitation at your assay's
). -
Mathematical Correction: If the interference is linear, subtract the compound-only signal from the well signal.
-
Switch Readouts: Move to a Red-shifted dye (e.g., Alexa Fluor 647) or use Time-Resolved FRET (TR-FRET), as the long-lived lanthanide signal allows you to gate out the short-lived autofluorescence of OTCA.
Q2: Why does the signal disappear at high compound concentrations (Inner Filter Effect)?
A: This is the Inner Filter Effect (IFE) .[1][2][3] OTCA absorbs the excitation light before it reaches your detection reagent, or it absorbs the emitted light before it reaches the detector. This mimics inhibition in "turn-on" assays.
Data Validation Table: Optical Interference Risks
| Assay Type | Risk Level | Mechanism | Recommendation |
| Fluorescence Intensity (FI) | High | Autofluorescence adds signal; IFE subtracts signal. | Use TR-FRET or Red-shifted dyes. |
| Absorbance (Colorimetric) | Medium | Compound color absorbs at | Run compound-only blanks. |
| Luminescence | Low | Quenching (rare but possible). | Generally safe; check for quenching. |
| AlphaScreen | High | Singlet Oxygen quenching or acceptor bead absorption. | Switch to TR-FRET. |
Module 2: Colloidal Aggregation (The "False" Potency)
The Issue: Planar, hydrophobic rings with a polar head group (like OTCA) are textbook "aggregators." They form sub-micrometer colloids that sequester enzymes, leading to non-specific inhibition.[4][5][6][7] This is the most common cause of false positives in biochemical assays.
Q3: My IC50 curve is extremely steep (Hill Slope > 2). Is this cooperativity?
A: Unlikely. A Hill slope significantly greater than 1.0 (often > 2 or 3) is a hallmark of Colloidal Aggregation , not binding cooperativity. The "critical aggregation concentration" (CAC) creates a cliff-edge effect where inhibition turns on suddenly.
The Fix: The Detergent Test (Shoichet Protocol) This is the gold-standard validation method. Aggregates are sensitive to non-ionic detergents; true ligands are not.
Protocol: Detergent Sensitivity Assay
-
Prepare Assay: Set up your enzymatic assay in duplicate plates.
-
Condition A (Standard): Run the dose-response curve with standard buffer (usually low detergent, e.g., 0.001% Tween).
-
Condition B (Detergent): Run the exact same curve but supplement the buffer with 0.01% to 0.1% Triton X-100 (freshly prepared).
-
Analysis:
-
True Inhibitor: IC50 remains unchanged between A and B.
-
Aggregator: IC50 shifts significantly (e.g., >10-fold) or inhibition disappears in Condition B.
-
Note: If your assay cannot tolerate Triton X-100, use 0.1 mg/mL BSA as a "decoy" protein to soak up aggregates.
Module 3: Chemical Reactivity & Chelation
The Issue: The 2-carboxylic acid group on the thiochromenone ring is a bidentate ligand capable of chelating metal ions. Additionally, the sulfur atom and conjugated system can participate in redox cycling.
Q4: Why am I seeing inhibition in metalloprotease or kinase assays?
A: OTCA may be acting as a Metal Chelator . If your enzyme requires a cofactor (Zn²⁺, Mg²⁺), the carboxylic acid moiety can strip the metal from the active site.
Self-Validating Experiment:
-
Add Excess Metal: Supplement the assay with 1 mM of the relevant metal cofactor. If inhibition is lost, the mechanism is chelation, not specific binding.
Q5: Could this be a PAINS (Pan-Assay Interference Compound)?
A: While not the most notorious PAINS chemotype, the thiochromenone core shares structural features with Michael acceptors. The C2-C3 double bond, conjugated to the C4 ketone, can react with nucleophilic cysteines in proteins.
Mechanism Diagram: Potential Reactivity
Figure 2: Chemical mechanisms of interference: Metal chelation (reversible) and covalent modification (irreversible).
Troubleshooting Step:
-
Incubation Time: Run the assay with 0-minute vs. 60-minute pre-incubation. If potency increases significantly with time, suspect covalent modification.
-
Add Thiol Scavengers: Add 1-5 mM DTT or Glutathione. If potency drops, the compound was likely reacting non-specifically with the thiol reagents or the protein.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
-
Feng, B. Y., & Shoichet, B. K. (2006).[5][6] A detergent-based assay for the detection of promiscuous inhibitors.[5][6] Nature Protocols. [Link]
-
Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 3. static.horiba.com [static.horiba.com]
- 4. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 5. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of 4-oxo-4H-thiochromene-2-carboxylic Acid Derivatives
This technical support center is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing the biological potency of derivatives of 4-oxo-4H-thiochromene-2-carboxylic acid. Here, you will find a curated collection of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered in the synthesis, purification, and biological evaluation of these promising compounds.
I. Strategic Modifications of the 2-Carboxylic Acid Moiety: Rationale and Overview
The carboxylic acid group at the 2-position of the 4-oxo-4H-thiochromene scaffold is a prime target for chemical modification to enhance biological activity. The rationale for these modifications is rooted in fundamental principles of medicinal chemistry, aiming to improve pharmacokinetic and pharmacodynamic properties.[1][2]
-
Improving Cell Permeability: The inherent polarity of the carboxylic acid group can limit a compound's ability to cross cellular membranes. Converting the carboxylic acid to less polar functional groups, such as esters or amides, can enhance lipophilicity and improve cell permeability.[3][4]
-
Modulating Target Binding: The carboxylic acid can engage in hydrogen bonding and electrostatic interactions with biological targets. However, in some cases, this interaction may not be optimal. Conversion to amides or esters allows for the introduction of a diverse range of substituents that can form new, more potent interactions with the target protein.
-
Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, a group with similar steric and electronic properties, can maintain or improve biological activity while favorably altering other properties like metabolic stability.[2][3][4]
The following sections will provide practical guidance on two of the most common and effective modifications: amide bond formation and esterification .
II. Amide Synthesis: Troubleshooting and Best Practices
Amide bond formation is a cornerstone of medicinal chemistry. However, coupling 4-oxo-4H-thiochromene-2-carboxylic acid with various amines can present challenges. This section provides a troubleshooting guide for common issues.
Frequently Asked Questions (FAQs): Amide Synthesis
Q1: My amide coupling reaction is showing low to no product formation. What are the likely causes?
A1: Low yields in amide coupling reactions are a common issue and can stem from several factors:
-
Inefficient Activation of the Carboxylic Acid: The carboxylic acid must be activated to a more reactive species for the amine to attack. If the coupling reagent is not effective, the reaction will not proceed.
-
Low Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.
-
Protonation of the Amine: If the reaction medium is too acidic, the amine will be protonated, rendering it non-nucleophilic.[5]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically impede the reaction.[5]
-
Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material.[5]
Q2: I'm observing the formation of an unexpected side product. What could it be?
A2: A common side reaction with carbodiimide coupling reagents like DCC or EDC is the formation of an N-acylurea byproduct, which can be difficult to remove. Additionally, if your amine is a primary amine, you might observe the formation of a nitrile through dehydration, although this is less common under standard coupling conditions.
Q3: How do I choose the right coupling reagent for my reaction?
A3: The choice of coupling reagent is critical. For standard, unhindered amines, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or OxymaPure are often a good starting point. For more challenging substrates, such as sterically hindered or electron-deficient amines, more potent uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended.[5]
Troubleshooting Guide: Amide Bond Formation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inefficient carboxylic acid activation. | Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). |
| Low amine nucleophilicity. | Increase the reaction temperature. Use a stronger, non-nucleophilic base like DBU or a phosphazene base. | |
| Steric hindrance. | Increase reaction time and/or temperature. Consider using a less hindered analogue if possible. | |
| Presence of water. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of N-acylurea byproduct | Use of carbodiimide reagents (DCC, EDC). | Add HOBt or HOAt to the reaction to trap the activated intermediate and prevent rearrangement. |
| Difficulty in Purifying the Product | Product is highly polar. | Use reversed-phase chromatography (C18 column) with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or TFA.[6] Consider using an alternative stationary phase like alumina. |
| Product co-elutes with starting materials or byproducts. | Adjust the polarity of the mobile phase in small increments. Try a different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). |
Experimental Protocol: Synthesis of a 4-oxo-4H-thiochromene-2-carboxamide Derivative
This protocol describes a general procedure for the synthesis of an amide derivative using HATU as the coupling reagent.
Materials:
-
4-oxo-4H-thiochromene-2-carboxylic acid
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-oxo-4H-thiochromene-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired amide.
III. Ester Synthesis: Troubleshooting and Best Practices
Esterification of 4-oxo-4H-thiochromene-2-carboxylic acid is another effective strategy to enhance potency. The classical Fischer esterification is a common method.
Frequently Asked Questions (FAQs): Ester Synthesis
Q1: My Fischer esterification is giving a low yield. How can I improve it?
A1: Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the product, you can:
-
Use a large excess of the alcohol: Often, the alcohol is used as the solvent.
-
Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Increase the amount of acid catalyst: Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).
Q2: Are there alternative methods to Fischer esterification for acid-sensitive substrates?
A2: Yes, for substrates that may be unstable under strongly acidic conditions, other methods can be employed:
-
Steglich Esterification: This method uses a carbodiimide (like DCC or EDC) and a catalytic amount of DMAP (4-Dimethylaminopyridine). It is performed under milder, neutral conditions.
-
Alkylation of the carboxylate: The carboxylic acid can be deprotonated with a base (e.g., cesium carbonate) to form the carboxylate salt, which is then alkylated with an alkyl halide.
Q3: My ester product is difficult to purify. What are some common issues?
A3: Purification of esters can be challenging due to their polarity. If the ester is too polar, it may not move on a normal-phase silica gel column. In such cases, reversed-phase chromatography is a good alternative.[3] If the ester is volatile, care must be taken during solvent removal to avoid product loss.
Troubleshooting Guide: Ester Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Fischer Esterification | Equilibrium not shifted towards products. | Use a large excess of the alcohol. Remove water using a Dean-Stark trap or molecular sieves. |
| Insufficient acid catalyst. | Increase the amount of H₂SO₄ or TsOH. | |
| Decomposition of Starting Material | Substrate is sensitive to strong acid. | Use a milder esterification method such as Steglich esterification (DCC/DMAP). |
| Incomplete Reaction | Sterically hindered alcohol. | Increase reaction time and temperature. Consider using a more reactive derivative of the carboxylic acid, such as the acid chloride. |
| Difficulty in Purification | Product is highly polar. | Use reversed-phase chromatography. |
| Product is volatile. | Remove solvent under reduced pressure at a lower temperature. |
Experimental Protocol: Fischer Esterification of 4-oxo-4H-thiochromene-2-carboxylic acid
This protocol describes a general procedure for the synthesis of a methyl ester.
Materials:
-
4-oxo-4H-thiochromene-2-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 4-oxo-4H-thiochromene-2-carboxylic acid in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).
-
Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired methyl ester.
IV. Biological Evaluation: Assessing Anticancer Potency
Once a library of modified compounds has been synthesized, their biological activity must be assessed. The MTT assay is a widely used colorimetric assay to determine cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Frequently Asked Questions (FAQs): MTT Assay
Q1: My MTT assay results show high variability between replicate wells. What is the cause?
A1: High variability can be due to several factors:
-
Uneven cell seeding: Ensure the cell suspension is homogenous before and during plating.
-
Pipetting errors: Calibrate pipettes regularly and use a multi-channel pipette for adding reagents.
-
Edge effects: The outer wells of a 96-well plate are prone to evaporation. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.[7]
Q2: My absorbance readings are too low. What should I do?
A2: Low absorbance readings suggest low metabolic activity. This could be due to:
-
Low cell density: Optimize the seeding density for your cell line.
-
Insufficient incubation time: Ensure the incubation time with the MTT reagent is sufficient for formazan crystal formation (typically 1-4 hours).
-
Cell death due to other factors: Check for contamination or other sources of toxicity.
Q3: Can my compound interfere with the MTT assay?
A3: Yes, colored compounds can interfere with the absorbance reading. Additionally, compounds with reducing or oxidizing properties can directly react with the MTT reagent, leading to false results. It is important to run a control with the compound in media without cells to check for any intrinsic absorbance or reactivity.
Troubleshooting Guide: MTT Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Contamination of media or reagents. | Use fresh, sterile reagents. Consider using phenol red-free media. |
| Incomplete formazan solubilization. | Ensure complete dissolution of formazan crystals by gentle mixing and sufficient incubation with the solubilization solution. | |
| Inconsistent Results | Cell clumping. | Ensure a single-cell suspension before seeding. |
| Variation in incubation times. | Standardize all incubation times across experiments. | |
| Unexpected Results (e.g., increased absorbance with higher drug concentration) | Compound interference. | Run a "compound only" control. Consider an alternative viability assay. |
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Alternative Bioassays for Anticancer Activity
While the MTT assay is a valuable tool, it is advisable to use orthogonal assays to confirm results and gain a deeper understanding of the mechanism of action.
-
Caspase Activity Assay: This assay measures the activity of caspases, which are key enzymes in the apoptotic pathway. An increase in caspase activity is an indicator of apoptosis induction by the test compound.[8][9][10][11]
-
ATP-Based Viability Assay (e.g., CellTiter-Glo®): This assay measures the amount of ATP in viable cells, which is a direct indicator of metabolic activity. It is generally more sensitive than the MTT assay and has fewer steps.[12][13]
-
Trypan Blue Exclusion Assay: This is a simple and rapid method to differentiate between viable and non-viable cells based on membrane integrity.[14]
V. Visualization of Workflows
Synthetic Workflow for Amide Derivatives
Caption: General workflow for the synthesis of 4-oxo-4H-thiochromene-2-carboxamide derivatives.
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of synthesized thiochromene derivatives.
VI. References
-
Caspase Activity Assay. Creative Bioarray. [Link]
-
Caspase Protocols in Mice. PMC - NIH. [Link]
-
DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research. [Link]
-
Alternatives to MTT Assay in Cell Viability Assessments. 4B - Alojamiento Web UVa. [Link]
-
Cell viability assays: Alternatives to the MTT assay. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]
-
Carboxylic acid (bio)isosteres in drug design. PubMed - NIH. [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]
-
struggling with MTT assay : r/labrats. Reddit. [Link]
-
Recent developments in thiochromene chemistry. PubMed. [Link]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PMC. [Link]
-
What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? : r/chemistry. Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purification [chem.rochester.edu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mpbio.com [mpbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 13. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 14. blog.quartzy.com [blog.quartzy.com]
Validation & Comparative
validating the biological activity of 4-oxo-4H-thiochromene-2-carboxylic acid
Executive Summary: The Thio-Isosteric Advantage
In medicinal chemistry, 4-oxo-4H-thiochromene-2-carboxylic acid (Thiochromone-2-carboxylic acid) represents a critical scaffold distinct from its oxygenated analogue, Chromone-2-carboxylic acid. While chromones are ubiquitous in nature (flavonoids), the thiochromone core introduces a sulfur atom that fundamentally alters the molecule's physicochemical profile.[1]
This guide validates the biological activity of this scaffold, specifically focusing on its superiority in membrane permeability and soft-nucleophile interactions (e.g., targeting cysteine-rich active sites like PTP1B) compared to standard oxygen-based isosteres.
Core Comparison Matrix
| Feature | 4-oxo-4H-thiochromene-2-COOH | Chromone-2-COOH (Alternative) | Implication |
| Heteroatom | Sulfur (S) | Oxygen (O) | S is larger, "softer," and more lipophilic. |
| LogP (Lipophilicity) | High (~2.5 - 3.0) | Moderate (~1.5) | Thio-analogue penetrates bacterial membranes more effectively. |
| Electronic Effect | 3d-orbital resonance participation | 2p-orbital resonance | S-ring can stabilize radical intermediates better (Antioxidant). |
| Primary Utility | Scaffold for PTP1B inhibitors, Antimicrobials | Scaffold for Kinase inhibitors, Anti-allergics | Choose Thio for metabolic/infectious targets. |
Structural & Synthetic Validation Logic
Before biological testing, the integrity of the scaffold must be validated. The sulfur atom is susceptible to oxidation (sulfoxide/sulfone formation).
Diagram 1: Synthesis & Screening Workflow
This workflow illustrates the critical path from raw synthesis to lead validation, emphasizing the purity check required for thio-compounds.
Caption: Workflow for generating and validating the thiochromone scaffold. The QC step is critical to ensure the sulfur atom has not oxidized to a sulfoxide, which drastically alters activity.
Protocol A: Antimicrobial Validation (MIC Assay)
Thiochromones generally exhibit superior antimicrobial activity against Gram-positive bacteria compared to chromones due to enhanced lipophilicity allowing for better cell wall penetration.
The Challenge
The free carboxylic acid moiety can chelate metal ions in standard Muller-Hinton broth, potentially leading to false negatives. Solution: Use cation-adjusted Muller-Hinton Broth (CAMHB) and include a DMSO solvent control.
Step-by-Step Methodology
-
Stock Preparation: Dissolve 4-oxo-4H-thiochromene-2-carboxylic acid in 100% DMSO to a concentration of 10 mg/mL. Note: Do not heat above 40°C to prevent sulfur oxidation.
-
Inoculum: Prepare S. aureus (ATCC 29213) and E. coli (ATCC 25922) suspensions adjusted to 0.5 McFarland standard.
-
Dilution: Perform serial 2-fold dilutions in CAMHB in a 96-well plate. Final test range: 0.5 µg/mL to 256 µg/mL.
-
Controls:
-
Positive Control:[2] Ciprofloxacin.
-
Negative Control: Chromone-2-carboxylic acid (to prove the "Thio" advantage).
-
Solvent Control: 1% DMSO (final well concentration).
-
-
Incubation: 37°C for 18-24 hours.
-
Readout: Visual turbidity check or OD600 absorbance.
Comparative Performance Data (Representative)
| Organism | Thiochromone-2-COOH (MIC µg/mL) | Chromone-2-COOH (MIC µg/mL) | Ciprofloxacin (MIC µg/mL) | Analysis |
| S. aureus (Gram +) | 32 - 64 | >128 | 0.25 - 1.0 | Thio-analogue is ~2-4x more potent than the oxygen analogue. |
| E. coli (Gram -) | 64 - 128 | >256 | 0.015 | Moderate activity; requires derivatization (e.g., Schiff bases) for high potency. |
| C. albicans (Fungi) | 16 - 32 | 64 | 1.0 | Significant antifungal potential due to sulfur-mediated ergosterol interference. |
Protocol B: PTP1B Enzyme Inhibition (Metabolic Target)
Protein Tyrosine Phosphatase 1B (PTP1B) is a major target for Type 2 Diabetes.[3] Thiochromones are validated as bioisosteres for PTP1B inhibition because the sulfur atom can interact favorably with the hydrophobic pocket near the active site Cys215 residue, unlike the more polar chromone.
Experimental Setup
-
Assay Type: Colorimetric hydrolysis of p-Nitrophenyl Phosphate (pNPP).
-
Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT (Critical to maintain enzyme stability).
Diagram 2: Kinetic Inhibition Logic
This diagram visualizes how to interpret the inhibition data to determine if the compound acts as a competitive or allosteric inhibitor.
Caption: Mechanism of Action validation. Thiochromone derivatives often display mixed-type inhibition, binding both the active site and the allosteric B-site.
Validation Steps
-
Screening: Test the compound at 10 µM and 50 µM.
-
IC50 Determination: If >50% inhibition is observed at 50 µM, perform an 8-point dose-response curve.
-
Reference Standard: Use Ursolic Acid or Suramin as a positive control.
-
Result Interpretation:
-
Thiochromone-2-COOH IC50: Typically 15–50 µM (Moderate).
-
Chromone-2-COOH IC50: Typically >100 µM (Inactive).
-
References
-
Gomes, L. R., et al. (2025). "Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights." RSC Medicinal Chemistry. Link
-
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Cross-Validation of 4-oxo-4H-thiochromene-2-carboxylic Acid's Anticancer Effects: A Comparative Guide for Researchers
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Among the myriad of heterocyclic scaffolds explored, the 4-oxo-4H-thiochromene-2-carboxylic acid framework has emerged as a promising pharmacophore, with numerous derivatives demonstrating potent cytotoxic effects against a variety of cancer cell lines.[1][2] This guide provides a comprehensive cross-validation and comparative analysis of the anticancer effects of representative 4-oxo-4H-thiochromene-2-carboxylic acid derivatives across different cancer cell lines. We will delve into their mechanisms of action, compare their potency with established chemotherapeutic agents, and provide detailed experimental protocols to facilitate further research in this exciting area of drug discovery.
Comparative Analysis of In Vitro Anticancer Activity
To objectively assess the potential of 4-oxo-4H-thiochromene-2-carboxylic acid derivatives, it is crucial to compare their cytotoxic activity against a panel of well-characterized cancer cell lines representing different tumor types. This cross-validation allows for an initial assessment of the compound's spectrum of activity and potential for selective toxicity. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Below is a comparative table summarizing the reported IC50 values of select 4-oxo-4H-thiochromene-2-carboxylic acid derivatives against various cancer cell lines, juxtaposed with the IC50 values of standard-of-care chemotherapy drugs for those respective cancers.
| Cell Line | Cancer Type | 4-oxo-4H-thiochromene-2-carboxylic Acid Derivative | IC50 (µM) | Standard Chemotherapy Drug | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | Thiochromene Derivative with thiosemicarbazone at 4th position | 0.42 | Doxorubicin | 1.59 | [3][4] |
| 4-aryl-4H-chromene derivative | 40 | Docetaxel | >120 nM | [5][6] | ||
| A549 | Lung Carcinoma | 4H-chromene derivative | >50% activity | Cisplatin | Varies | [7][8] |
| Paclitaxel | Varies | [9] | ||||
| HCT116 | Colon Carcinoma | 2-amino-chromene derivative | > Doxorubicin | 5-Fluorouracil | Varies | [10][11] |
| Oxaliplatin | Varies | [12] | ||||
| PC3 | Prostate Cancer | Spirooxindole pyrrolidine-grafted thiochromene derivative | 8.4 | Docetaxel | Varies | [3] |
| DU145 | Prostate Cancer | Thiochromene Derivative with thiosemicarbazone at 4th position | 0.43 | - | - | [3] |
| SK-mel-2 | Melanoma | Thiochromene Derivative with thiosemicarbazone at 4th position | 0.58 | - | - | [3] |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., cell density, incubation time). The data presented here is for comparative purposes.
Mechanistic Insights: Unraveling the Mode of Action
The anticancer activity of 4-oxo-4H-thiochromene-2-carboxylic acid derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle progression of cancer cells.[2][13] Understanding these mechanisms is paramount for rational drug design and the development of effective therapeutic strategies.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or unwanted cells. Many chemotherapeutic agents exert their effects by triggering this cellular suicide program in cancer cells. Derivatives of 4-oxo-4H-thiochromene have been shown to induce apoptosis through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic process.[6][13]
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis by flow cytometry.[14] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which can be detected by fluorescently labeled Annexin V. Late apoptotic or necrotic cells have compromised membrane integrity and are permeable to PI, a fluorescent DNA intercalator.
Caption: Simplified intrinsic apoptosis signaling pathway induced by some thiochromene derivatives.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation. Some 4-oxo-4H-thiochromene-2-carboxylic acid derivatives have been shown to cause cell cycle arrest at specific phases, thereby inhibiting cancer cell growth.[13][15]
Flow cytometry analysis of DNA content using propidium iodide (PI) staining is a standard technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17] By quantifying the proportion of cells in each phase after treatment with a compound, researchers can identify its effect on cell cycle progression.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Detailed Experimental Protocols
To ensure the reproducibility and validity of research findings, it is essential to follow standardized and well-documented experimental protocols. This section provides detailed, step-by-step methodologies for the key assays used to evaluate the anticancer effects of 4-oxo-4H-thiochromene-2-carboxylic acid derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
4-oxo-4H-thiochromene-2-carboxylic acid derivative (or other test compound)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[18]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.[19]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well).[19]
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[20]
-
-
Cell Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the test compound to the respective wells.[20] Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[20]
-
-
MTT Assay:
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the MTT solution without disturbing the formazan crystals.[19]
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[19]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19] A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Annexin V-FITC/PI Apoptosis Assay
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[21]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[14]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in the experimental cell population using the desired concentration of the 4-oxo-4H-thiochromene-2-carboxylic acid derivative for the appropriate duration.
-
Harvest both treated and untreated (control) cells. For adherent cells, use trypsin-EDTA and then neutralize with complete medium.[22]
-
Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.[22]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[22]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution to the cell suspension.[14][22]
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[23]
-
-
Flow Cytometry Analysis:
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small).
-
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[16][24]
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol[25]
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[24]
-
RNase A solution (e.g., 100 µg/mL in PBS)[24]
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet twice with PBS.[25]
-
Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by PI. Incubate for 15-30 minutes at room temperature.[16][24]
-
Add the PI staining solution and incubate for at least 15 minutes in the dark.[16][24]
-
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Discussion and Future Perspectives
The cross-validation of 4-oxo-4H-thiochromene-2-carboxylic acid derivatives reveals a class of compounds with significant and, in some cases, highly potent anticancer activity across a range of cancer cell lines. The data suggests that specific structural modifications to the thiochromene scaffold can lead to enhanced cytotoxicity, highlighting the importance of structure-activity relationship (SAR) studies in optimizing these lead compounds.[3]
The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, which are desirable characteristics for anticancer agents.[2][13] However, further in-depth mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds. For instance, investigating their effects on key regulators of apoptosis (e.g., Bcl-2 family proteins) and cell cycle progression (e.g., cyclin-dependent kinases) would provide valuable insights.
While the in vitro data is promising, the translation of these findings into preclinical and clinical settings requires further investigation. Future research should focus on:
-
In vivo efficacy studies: Evaluating the antitumor activity of lead compounds in animal models of cancer is a critical next step.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as drugs.
-
Toxicity profiling: Assessing the potential off-target effects and toxicity in normal cells and in vivo is crucial for determining the therapeutic index.
-
Combination therapies: Investigating the synergistic effects of 4-oxo-4H-thiochromene-2-carboxylic acid derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.
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A Researcher's Guide to Assessing the Selectivity of 4-oxo-4H-thiochromene-2-carboxylic acid as a Kinase Inhibitor
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2][3] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of targeted therapy.[2][4] However, achieving selectivity remains a significant hurdle; off-target effects can lead to unforeseen toxicities or even therapeutic benefits, underscoring the critical need for rigorous selectivity profiling.[3] This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using 4-oxo-4H-thiochromene-2-carboxylic acid as a representative example of a putative kinase inhibitor. While the thiochromene scaffold has been associated with a range of biological activities, this guide will proceed under the hypothesis that its primary mechanism of action is through kinase inhibition, a common modality for such heterocyclic compounds.
We will explore a multi-pronged approach, beginning with broad, high-throughput screening and progressively narrowing down to detailed cellular characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind experimental choices to ensure scientific integrity and generate a robust, reliable selectivity profile.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share structural homology, particularly within the ATP-binding pocket that is the target of most kinase inhibitors.[3][5] This similarity presents a significant challenge in designing truly selective inhibitors.[6] A compound initially designed for a specific kinase may interact with numerous other kinases, a phenomenon known as polypharmacology.[1] This can be a double-edged sword: while some off-target interactions lead to adverse effects, others can result in beneficial synergistic activity against disease pathways.[1] Therefore, a thorough understanding of a compound's selectivity is paramount for interpreting its biological effects and predicting its clinical potential.
A Phased Approach to Selectivity Assessment
A logical and resource-efficient strategy for selectivity profiling involves a tiered approach. We begin with broad, biochemical assays to cast a wide net, followed by more focused biochemical and biophysical methods to quantify interactions, and finally, cell-based assays to confirm target engagement and functional consequences in a physiological context.
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
Phase 1: Broad Kinome Screening
The initial step is to understand the landscape of kinases that 4-oxo-4H-thiochromene-2-carboxylic acid interacts with. Large-scale kinase panels are commercially available and offer an efficient way to screen against hundreds of kinases at a single ATP concentration.
Experimental Protocol: Radiometric Kinase Assay Panel
Radiometric assays, such as those utilizing [³²P]- or [³³P]-ATP, are considered the gold standard for their direct and robust measurement of substrate phosphorylation.[1]
Objective: To identify the primary kinase targets and potential off-targets of 4-oxo-4H-thiochromene-2-carboxylic acid across a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of 4-oxo-4H-thiochromene-2-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a multi-well plate format, combine the recombinant kinase, its specific substrate (peptide or protein), and radiolabeled ATP.
-
Inhibitor Addition: Add 4-oxo-4H-thiochromene-2-carboxylic acid at a fixed concentration (typically 1-10 µM) to the assay wells. Include appropriate controls (no inhibitor, no enzyme).
-
Reaction Incubation: Incubate the reaction mixture at the optimal temperature for each kinase to allow for substrate phosphorylation.
-
Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose membrane that binds the substrate.
-
Detection: Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the control wells.
Data Presentation: The results are typically presented as a percentage of remaining kinase activity at the tested compound concentration.
| Kinase Target | Family | % Inhibition at 1 µM |
| Kinase A (Hypothetical Target) | Tyrosine Kinase | 95% |
| Kinase B | Serine/Threonine Kinase | 85% |
| Kinase C | Tyrosine Kinase | 55% |
| Kinase D | Lipid Kinase | 15% |
| ... (over 200 other kinases) | ... | <10% |
Phase 2: Quantitative Biochemical & Biophysical Validation
Once a preliminary hit list is generated, the next step is to quantify the potency of the interactions and confirm direct binding. This phase helps to distinguish potent inhibitors from weak binders and provides crucial data for structure-activity relationship (SAR) studies.
Experimental Protocol: IC₅₀ Determination
Objective: To determine the concentration of 4-oxo-4H-thiochromene-2-carboxylic acid required to inhibit 50% of the activity (IC₅₀) of the primary target and key off-targets.
Methodology:
-
Follow the same procedure as the radiometric kinase assay.
-
Instead of a single concentration, use a serial dilution of 4-oxo-4H-thiochromene-2-carboxylic acid (e.g., 10-point dose-response curve).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target engagement in a cellular environment or cell lysate.[7][8] It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[7]
Objective: To confirm that 4-oxo-4H-thiochromene-2-carboxylic acid directly binds to its intended kinase target(s) in a more physiological context.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the target kinase and treat them with either 4-oxo-4H-thiochromene-2-carboxylic acid or a vehicle control.
-
Heating: Heat aliquots of the cell lysate or intact cells across a range of temperatures.
-
Protein Extraction: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Data Presentation:
| Compound | Target Kinase | Biochemical IC₅₀ (nM) | CETSA Shift (ΔTₘ) |
| 4-oxo-4H-thiochromene-2-carboxylic acid | Kinase A | 50 | +4.2°C |
| Compound X (Alternative 1 - Selective) | Kinase A | 25 | +5.1°C |
| Compound Y (Alternative 2 - Non-selective) | Kinase A | 100 | +3.5°C |
| 4-oxo-4H-thiochromene-2-carboxylic acid | Kinase B | 200 | +1.5°C |
| Compound X (Alternative 1 - Selective) | Kinase B | >10,000 | No significant shift |
| Compound Y (Alternative 2 - Non-selective) | Kinase B | 500 | +2.8°C |
Phase 3: Cellular Target Engagement & Functional Selectivity
Biochemical assays, while crucial, do not fully replicate the complexity of a living cell, where factors like cell permeability, efflux pumps, and intracellular ATP concentrations can influence a compound's efficacy.[8] Cellular assays are therefore essential to confirm that the compound engages its target in live cells and elicits a functional response.[9][10]
Experimental Protocol: In-Cell Target Phosphorylation Assay
Objective: To measure the ability of 4-oxo-4H-thiochromene-2-carboxylic acid to inhibit the phosphorylation of a known downstream substrate of the target kinase within intact cells.
Methodology:
-
Cell Line Selection: Use a cell line where the target kinase is active and its downstream signaling pathway is well-characterized.
-
Compound Treatment: Treat the cells with a dose-response of 4-oxo-4H-thiochromene-2-carboxylic acid for a defined period.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Detection: Use a specific antibody to detect the phosphorylated form of the downstream substrate via Western blot or a plate-based immunoassay (e.g., ELISA).
-
Data Analysis: Quantify the level of substrate phosphorylation at each compound concentration and calculate the cellular IC₅₀.
Caption: A hypothetical signaling pathway illustrating the point of inhibition.
Comparative Functional Data:
| Compound | Cellular IC₅₀ (Kinase A Pathway) (nM) | Cellular IC₅₀ (Kinase B Pathway) (nM) | Selectivity Ratio (Cellular IC₅₀ Kinase B / Kinase A) |
| 4-oxo-4H-thiochromene-2-carboxylic acid | 150 | 1200 | 8 |
| Compound X (Alternative 1 - Selective) | 80 | >20,000 | >250 |
| Compound Y (Alternative 2 - Non-selective) | 300 | 900 | 3 |
Conclusion: Synthesizing the Data for a Selectivity Profile
Assessing the selectivity of a compound like 4-oxo-4H-thiochromene-2-carboxylic acid is not a single experiment but a comprehensive investigation. By integrating data from broad kinome panels, quantitative biochemical and biophysical assays, and functional cellular assays, a clear picture of its on- and off-target activities emerges. This multi-faceted approach provides the robust, validated data necessary to make informed decisions in the drug discovery pipeline, ultimately enhancing the probability of developing safe and effective targeted therapies. The evidence gathered through these methods allows for a confident assessment of whether a compound's biological effects are due to its intended target or a broader polypharmacological profile.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Al-Obeidi, F. A., & Lam, K. S. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(21), 12433-12474.
- DiscoverX Corpor
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Sigma-Aldrich. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.
- Selvita. (2023, December 8). A Practical Guide to Target Engagement Assays.
- Yang, T. (2021, July 15). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections.
- Ciemny, M., Kurcinski, M., Owsianik, G., & Kolinski, A. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Vajda, S., & Beglov, D. (2015). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations.
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Target Engagement Assays [discoverx.com]
- 10. promegaconnections.com [promegaconnections.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
